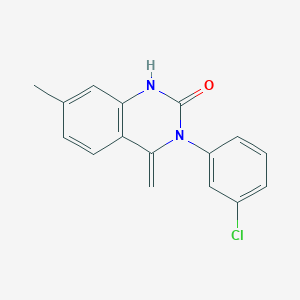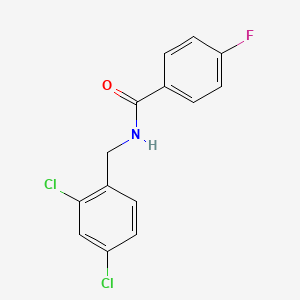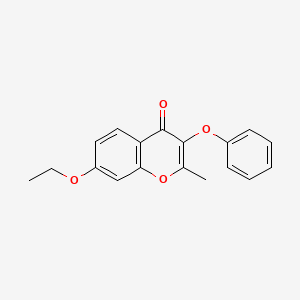![molecular formula C16H14ClNO3 B5711357 methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MCA and has been the subject of extensive scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
MCA has been found to have potential applications in various scientific fields. It has been extensively studied for its anticancer properties. Studies have shown that MCA can induce apoptosis in cancer cells by inhibiting the activity of the enzyme histone deacetylase (HDAC). This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
MCA has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response. This makes MCA a potential candidate for the development of new anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of MCA is primarily based on its ability to inhibit the activity of HDAC. HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This results in the repression of tumor suppressor genes and the activation of oncogenes, leading to the development of cancer.
MCA inhibits the activity of HDAC by binding to its active site and preventing it from removing acetyl groups from histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
MCA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MCA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using MCA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MCA. One potential direction is the development of new cancer therapies based on MCA. Another potential direction is the development of new anti-inflammatory drugs based on MCA. Additionally, further studies are needed to explore the potential applications of MCA in other scientific fields, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
MCA can be synthesized through a simple reaction between 4-chlorobenzoyl chloride and methyl anthranilate in the presence of a base such as triethylamine. The product is then purified through recrystallization from a suitable solvent such as ethanol.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)12-3-2-4-14(10-12)18-15(19)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKOYGARHZRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)

![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
